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molecular formula C13H8BrNOS B8533120 6-Bromo-2-(4-hydroxyphenyl)benzothiazole

6-Bromo-2-(4-hydroxyphenyl)benzothiazole

Cat. No. B8533120
M. Wt: 306.18 g/mol
InChI Key: DRVYBNUIXAWRAS-UHFFFAOYSA-N
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Patent
US07045539B2

Procedure details

6-Bromo-2-(4-methoxy-phenyl)-benzothiazole (120 mg, 0.375 mmol) was suspended in boron tribromide (1M in methylene chloride, 7.0 mL) and stirred at room temp under nitrogen for 18.0 h. Reaction was poured into saturated brine and extracted with ethyl acetate. Ethyl acetate extracts were washed with: 1) hydrochloric acid (1.0M), 2) saturated brine and concentrated in vacuo. Residue was washed with hexane, and dried under vacuum yielding the title compound (115 mg, 100%) as a tan solid. Mass spec: MH+=306
Name
6-Bromo-2-(4-methoxy-phenyl)-benzothiazole
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:18]=[CH:17][C:5]2[N:6]=[C:7]([C:9]3[CH:14]=[CH:13][C:12]([O:15]C)=[CH:11][CH:10]=3)[S:8][C:4]=2[CH:3]=1>B(Br)(Br)Br.[Cl-].[Na+].O>[Br:1][C:2]1[CH:18]=[CH:17][C:5]2[N:6]=[C:7]([C:9]3[CH:10]=[CH:11][C:12]([OH:15])=[CH:13][CH:14]=3)[S:8][C:4]=2[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
6-Bromo-2-(4-methoxy-phenyl)-benzothiazole
Quantity
120 mg
Type
reactant
Smiles
BrC1=CC2=C(N=C(S2)C2=CC=C(C=C2)OC)C=C1
Step Two
Name
Quantity
7 mL
Type
solvent
Smiles
B(Br)(Br)Br
Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temp under nitrogen for 18.0 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
Ethyl acetate extracts were washed with: 1) hydrochloric acid (1.0M), 2) saturated brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
Residue was washed with hexane
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=CC2=C(N=C(S2)C2=CC=C(C=C2)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 115 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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